molecular formula C6H3Br2FO2S B12053090 2,4-Dibromobenzene-1-sulfonyl fluoride

2,4-Dibromobenzene-1-sulfonyl fluoride

Cat. No.: B12053090
M. Wt: 317.96 g/mol
InChI Key: ORPMWTBSTWISNV-UHFFFAOYSA-N
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Description

2,4-Dibromobenzene-1-sulfonyl fluoride is an organosulfur compound with the molecular formula C6H3Br2FO2S It is characterized by the presence of two bromine atoms, a sulfonyl fluoride group, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromobenzene-1-sulfonyl fluoride typically involves the sulfonylation of 2,4-dibromobenzene. One common method is the reaction of 2,4-dibromobenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C6H3Br2+SO2Cl2C6H3Br2SO2Cl+HCl\text{C}_6\text{H}_3\text{Br}_2 + \text{SO}_2\text{Cl}_2 \rightarrow \text{C}_6\text{H}_3\text{Br}_2\text{SO}_2\text{Cl} + \text{HCl} C6​H3​Br2​+SO2​Cl2​→C6​H3​Br2​SO2​Cl+HCl

The resulting sulfonyl chloride can then be fluorinated using a fluorinating agent such as potassium fluoride (KF) to yield this compound:

C6H3Br2SO2Cl+KFC6H3Br2SO2F+KCl\text{C}_6\text{H}_3\text{Br}_2\text{SO}_2\text{Cl} + \text{KF} \rightarrow \text{C}_6\text{H}_3\text{Br}_2\text{SO}_2\text{F} + \text{KCl} C6​H3​Br2​SO2​Cl+KF→C6​H3​Br2​SO2​F+KCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dibromobenzene-1-sulfonyl fluoride has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a precursor to bioactive molecules.

    Bioconjugation: The sulfonyl fluoride group can react with nucleophilic sites on biomolecules, making it useful in bioconjugation techniques.

    Material Science: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and bioconjugation reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzene-1-sulfonyl chloride
  • 2,4-Dichlorobenzene-1-sulfonyl fluoride
  • 2,4-Dibromobenzene-1-sulfonyl chloride

Comparison

2,4-Dibromobenzene-1-sulfonyl fluoride is unique due to the presence of both bromine atoms and a sulfonyl fluoride group. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, the bromine atoms can participate in additional reactions such as coupling, while the sulfonyl fluoride group provides a reactive site for nucleophilic substitution.

Properties

IUPAC Name

2,4-dibromobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2FO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPMWTBSTWISNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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